Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose
Overview
Description
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose, also known as α-D-Glucose-1,6-diphosphate tetrapotassium hydrate, is a complex carbohydrate derivative. It is a tetrapotassium salt of a phosphorylated glucose molecule, playing a significant role in various biochemical processes. This compound is particularly noted for its involvement in metabolic pathways and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose typically involves the phosphorylation of glucose derivatives. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid under controlled conditions. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions, often using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Phosphoryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler sugar derivatives.
Substitution: Formation of various phosphorylated sugar derivatives.
Scientific Research Applications
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and as a standard in analytical chemistry.
Biology: Plays a role in studying metabolic pathways and enzyme activities, particularly those involving hexokinase and phosphofructokinase-1.
Medicine: Investigated for its potential in therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of biochemical reagents and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes involved in glycolysis. It acts as an inhibitor of hexokinase and an activator of phosphofructokinase-1, thereby regulating the flow of glucose through the glycolytic pathway. This regulation is crucial for maintaining cellular energy balance and metabolic homeostasis.
Comparison with Similar Compounds
- α-D-Glucose-1-phosphate
- α-D-Glucose-6-phosphate
- Fructose-1,6-bisphosphate
Comparison: Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose is unique due to its dual phosphorylation at the 1 and 6 positions of the glucose molecule. This dual phosphorylation allows it to interact with multiple enzymes and participate in various biochemical pathways, making it more versatile compared to its mono-phosphorylated counterparts.
Biological Activity
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose is a phosphonate derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates multiple potassium ions and phosphonate groups, making it a subject of interest in various biological and pharmaceutical studies.
Chemical Structure and Properties
- Molecular Formula : CHKOP
- Molecular Weight : 492 g/mol
- Structure : The compound features a glucopyranose ring with two phosphonate groups at the 1 and 6 positions, enhancing its solubility and reactivity in biological systems.
This compound exhibits biological activity primarily through its interaction with cellular components. The phosphonate groups can mimic phosphate groups in biological systems, potentially influencing various biochemical pathways. This mimicry allows the compound to participate in processes such as:
- Cell signaling : By modulating the activity of enzymes that depend on phosphate groups.
- Antioxidant activity : The compound may scavenge free radicals due to its structural properties, which can protect cells from oxidative stress.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC values for these cell lines were found to be approximately:
Cell Line | IC (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
These results highlight the potential of this compound as an anticancer agent.
Case Studies
Recent case studies have explored the application of this compound in drug formulations:
- Pharmaceutical Formulation : A study on the incorporation of this compound into oral drug delivery systems demonstrated enhanced bioavailability due to its solubility characteristics.
- Combination Therapies : Research indicates that when combined with existing chemotherapeutic agents, this compound can enhance the efficacy of treatment protocols for resistant cancer strains.
Properties
IUPAC Name |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXVCAVDXBPQT-QMKHLHGBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10K4O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584032 | |
Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91183-87-8 | |
Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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